![molecular formula C16H13NO5 B14559973 Methyl 2-[(3-nitrophenyl)acetyl]benzoate CAS No. 61653-07-4](/img/structure/B14559973.png)
Methyl 2-[(3-nitrophenyl)acetyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(3-nitrophenyl)acetyl]benzoate is an organic compound with the molecular formula C16H13NO5. It is a derivative of benzoic acid and contains a nitrophenyl group, which is known for its electron-withdrawing properties. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-nitrophenyl)acetyl]benzoate typically involves the esterification of 2-[(3-nitrophenyl)acetyl]benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-nitrophenyl)acetyl]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Methyl 2-[(3-aminophenyl)acetyl]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-[(3-nitrophenyl)acetyl]benzoic acid and methanol.
Scientific Research Applications
Methyl 2-[(3-nitrophenyl)acetyl]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-nitrophenyl)acetyl]benzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. Additionally, the ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitrobenzoate: Similar structure but lacks the acetyl group.
Methyl 2-nitrobenzoate: Similar structure but with the nitro group in a different position.
Methyl 4-nitrobenzoate: Similar structure but with the nitro group in the para position.
Uniqueness
Methyl 2-[(3-nitrophenyl)acetyl]benzoate is unique due to the presence of both the nitrophenyl and acetyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
61653-07-4 |
|---|---|
Molecular Formula |
C16H13NO5 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
methyl 2-[2-(3-nitrophenyl)acetyl]benzoate |
InChI |
InChI=1S/C16H13NO5/c1-22-16(19)14-8-3-2-7-13(14)15(18)10-11-5-4-6-12(9-11)17(20)21/h2-9H,10H2,1H3 |
InChI Key |
NCWVIOCWOWZNPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


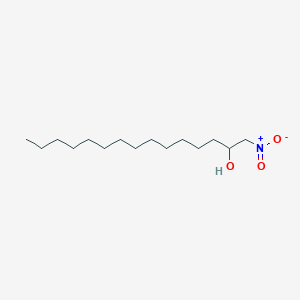
![1-Methyl-2-[(E)-(4-nitrophenyl)diazenyl]-1H-indole](/img/structure/B14559902.png)


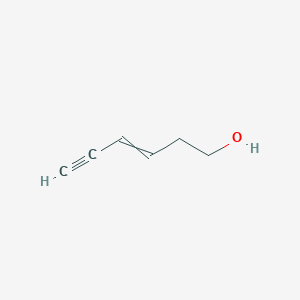
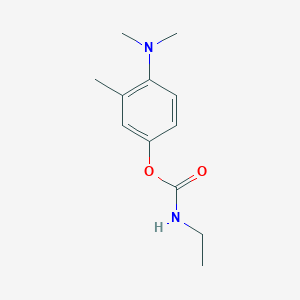
![4-Oxo-4-{[4-(propan-2-yl)phenyl]methoxy}butanoate](/img/structure/B14559931.png)
![[8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B14559933.png)
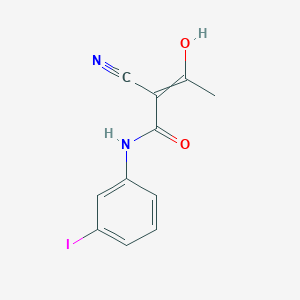
![4-Hydroxy-1,7-dimethoxyspiro[5.5]undeca-1,4,8-trien-3-one](/img/structure/B14559953.png)
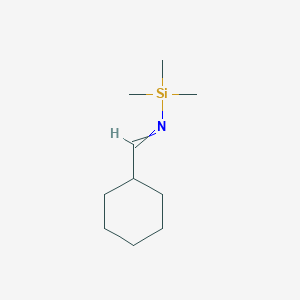
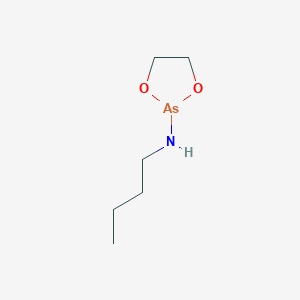
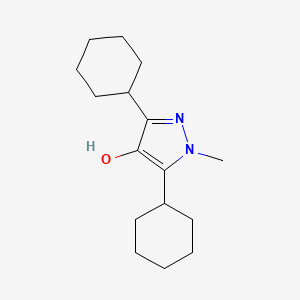
![N-[Bis(aminooxy)phosphoryl]formamide](/img/structure/B14559991.png)
